molecular formula C11H16N2O2S B2384499 N-[2-(morpholin-4-yl)ethyl]thiophene-2-carboxamide CAS No. 304508-62-1

N-[2-(morpholin-4-yl)ethyl]thiophene-2-carboxamide

Cat. No. B2384499
M. Wt: 240.32
InChI Key: LGBGZNHEADAJIV-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of MET is based on the thiophene carboxamide skeleton, with a morpholin-4-yl ethyl group attached. Further structural analysis would require more specific data or computational modeling.


Physical And Chemical Properties Analysis

MET has a molecular weight of 240.32. More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current literature.

Scientific Research Applications

Synthesis and Chemical Transformations

  • N-[2-(morpholin-4-yl)ethyl]thiophene-2-carboxamide and its derivatives have been used in various synthetic pathways, leading to the creation of novel chemical compounds. For example, research has demonstrated the synthesis of morpholinylpyrrolyl tetrahydrothieno[2,3-c] isoquinoline derivatives, which are important in medicinal chemistry (R. Zaki, A. El-Dean, & S. M. Radwan, 2014).

Potential Anticancer Properties

Antimycobacterial Activity

Crystal Structure Analysis

Corrosion Inhibition

Antimicrobial Activity

Future Directions

The future directions for research on MET and similar compounds could involve further exploration of their synthesis, characterization, and potential biological activities. Given the wide range of activities associated with morpholine and thiophene derivatives, MET could be a candidate for further pharmacological studies .

properties

IUPAC Name

N-(2-morpholin-4-ylethyl)thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2S/c14-11(10-2-1-9-16-10)12-3-4-13-5-7-15-8-6-13/h1-2,9H,3-8H2,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGBGZNHEADAJIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC(=O)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(morpholin-4-yl)ethyl]thiophene-2-carboxamide

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